Sonepiprazole mesylate
Overview
Description
Sonepiprazole Mesylate is a compound belonging to the phenylpiperazine class, known for its highly selective antagonistic action on the dopamine D4 receptor . This compound has been investigated for its potential use in treating schizophrenia and other cognitive impairments, although it did not show significant benefits in clinical trials compared to other antipsychotic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sonepiprazole Mesylate involves the reaction of 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the mesylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sonepiprazole Mesylate primarily undergoes substitution reactions due to the presence of the mesylate group, which is a good leaving group .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as sodium chloride or sodium bromide under mild conditions.
Oxidation and Reduction: While less common, oxidation and reduction reactions can occur under specific conditions, altering the functional groups attached to the phenylpiperazine core.
Major Products: The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with sodium chloride would yield a chloride derivative of Sonepiprazole .
Scientific Research Applications
Mechanism of Action
Sonepiprazole Mesylate exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor . This action blocks the receptor’s activity, which is believed to modulate cognitive functions and behavioral responses. The compound does not significantly affect other dopamine receptors, making it highly selective .
Comparison with Similar Compounds
Phenylpiperazine Derivatives: Compounds like PNU-142633 and Terikalant share structural similarities with Sonepiprazole Mesylate and also act on dopamine receptors.
Other Dopamine Antagonists: Compounds such as haloperidol and olanzapine, although not structurally similar, also target dopamine receptors but with broader receptor profiles.
Uniqueness: this compound’s uniqueness lies in its high selectivity for the dopamine D4 receptor, which distinguishes it from other dopamine antagonists that often affect multiple receptor subtypes . This selectivity reduces the likelihood of side effects commonly associated with broader dopamine receptor antagonism .
Properties
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAQGUENCOUHQ-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168957 | |
Record name | Sonepiprazole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170858-34-1 | |
Record name | Sonepiprazole mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonepiprazole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SONEPIPRAZOLE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980MD32QLW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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